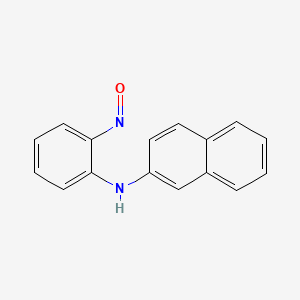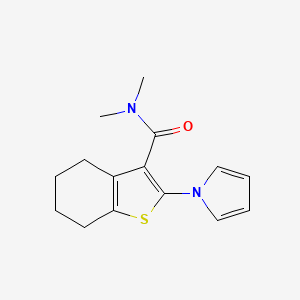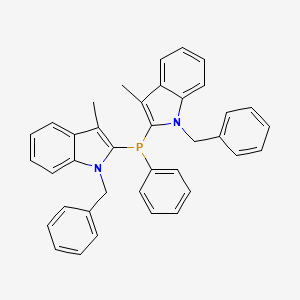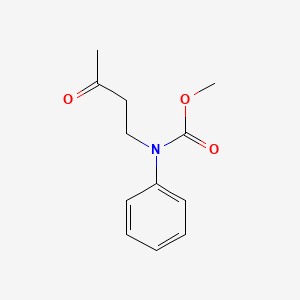
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrole ring fused with a thiophene ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and thiophene-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes has been reported to yield the desired product with high efficiency . This method is advantageous due to its high yield, low reaction times, and environmentally friendly conditions.
Analyse Chemischer Reaktionen
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Sie hat sich als potenzielles bioaktives Molekül mit Anwendungen in der Wirkstoffforschung und -entwicklung gezeigt.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Beispielsweise wurde gezeigt, dass ihre Derivate bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Apoptose führt .
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-on kann mit anderen ähnlichen heterocyclischen Verbindungen verglichen werden, wie zum Beispiel:
Die Einzigartigkeit von 1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-on liegt in seiner Kombination aus einem Pyrrolring mit einem Thiophenring und einer Phenylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
143704-89-6 |
|---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
1-phenyl-3-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H11NOS/c16-14-9-11(13-7-4-8-17-13)10-15(14)12-5-2-1-3-6-12/h1-9H,10H2 |
InChI-Schlüssel |
JGZXRHJHIHOKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)






![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)




![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
